molecular formula C19H14F4N4O2S2 B2607552 N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 868976-07-2

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2607552
CAS RN: 868976-07-2
M. Wt: 470.46
InChI Key: UMULTUJRAIESPZ-UHFFFAOYSA-N
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Description

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H14F4N4O2S2 and its molecular weight is 470.46. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The compound's potential in photodynamic therapy (PDT) for cancer treatment is highlighted by its inclusion in the study of zinc phthalocyanine derivatives. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable as Type II photosensitizers in PDT. The presence of structural elements like thiadiazol and fluorobenzyl groups could contribute to these properties, suggesting that N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide might have similar applications in cancer therapy through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Properties

The synthesis and evaluation of fluorinated benzothiazole derivatives, which share structural similarities with the compound , have demonstrated potent cytotoxic activity in vitro against human breast cancer cell lines. This suggests that the incorporation of fluorobenzyl and thiadiazol groups could confer significant antitumor activity, making it a candidate for further investigation as an anticancer agent (Hutchinson et al., 2001).

Antibacterial Applications

The synthesis of fluorine-containing thiadiazolotriazinones, which include pharmacophores similar to those in the compound of interest, has shown promising antibacterial activity. This suggests that the compound could also possess antibacterial properties, warranting further research in this area (Holla, Bhat, & Shetty, 2003).

Synthesis and Complexation Studies

Research on the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd provides insights into the compound's potential for forming metal complexes. This could have implications for its use in catalysis, material science, or as a ligand in coordination chemistry (Adhami et al., 2012).

Antimicrobial and Antifungal Properties

The compound's structural features, particularly the presence of a thiadiazol group, suggest potential antimicrobial and antifungal activities. This is supported by studies on similar compounds, which have shown significant activity against a range of bacterial and fungal strains, indicating that N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide could be a valuable candidate for antimicrobial and antifungal drug development (Narayana et al., 2004).

properties

IUPAC Name

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N4O2S2/c20-12-7-5-11(6-8-12)9-24-15(28)10-30-18-27-26-17(31-18)25-16(29)13-3-1-2-4-14(13)19(21,22)23/h1-8H,9-10H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMULTUJRAIESPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

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